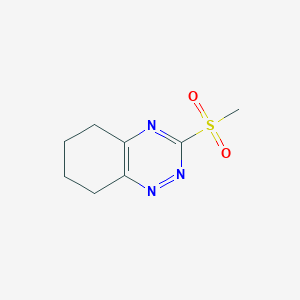

3-methanesulfonyl-5,6,7,8-tetrahydro-1,2,4-benzotriazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-methanesulfonyl-5,6,7,8-tetrahydro-1,2,4-benzotriazine is a chemical compound with the molecular formula C8H11N3O2S and a molecular weight of 213.26 g/mol . This compound is known for its unique structure, which includes a benzotriazine ring system substituted with a methanesulfonyl group. It is used in various scientific research applications due to its interesting chemical properties.

Métodos De Preparación

The synthesis of 3-methanesulfonyl-5,6,7,8-tetrahydro-1,2,4-benzotriazine typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of 5,6,7,8-tetrahydro-1,2,4-benzotriazine with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.

Análisis De Reacciones Químicas

3-methanesulfonyl-5,6,7,8-tetrahydro-1,2,4-benzotriazine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.

Aplicaciones Científicas De Investigación

Analgesic Properties

Research indicates that derivatives of benzotriazine compounds exhibit significant analgesic effects. For instance, studies have shown that certain substituted benzotriazines can effectively reduce pain in animal models. The mechanism of action often involves the modulation of pain pathways through interactions with opioid receptors or other pain-related molecular targets .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro studies demonstrated that certain benzotriazine derivatives possess inhibitory effects against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibacterial agents .

Antidiarrheal Effects

In preclinical trials, specific derivatives of 3-methanesulfonyl-5,6,7,8-tetrahydro-1,2,4-benzotriazine were tested for their antidiarrheal efficacy. The results indicated a notable reduction in castor oil-induced diarrhea in mice models when administered at appropriate dosages. The percentage inhibition was comparable to standard antidiarrheal medications like loperamide .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of the compound to various biological targets. These computational analyses help elucidate the pharmacokinetic properties and potential therapeutic applications of this compound .

Synthetic Routes

The synthesis of this compound typically involves multiple steps:

- Starting from readily available precursors.

- Utilizing methods such as sulfonylation reactions to introduce the methanesulfonyl group.

- Employing purification techniques like recrystallization to obtain high-purity products .

Derivative Exploration

Researchers are actively exploring various derivatives of this compound to enhance its biological activity and selectivity. Modifications at different positions on the benzotriazine ring can lead to compounds with improved pharmacological profiles .

Data Summary Table

Case Study 1: Analgesic Assessment

In a study assessing the analgesic properties of a derivative of this compound:

- Mice were administered varying doses.

- The results showed a dose-dependent reduction in acetic acid-induced writhing movements.

- The compound demonstrated a maximum inhibition rate comparable to established analgesics .

Case Study 2: Antimicrobial Testing

A series of tests were conducted to evaluate the antimicrobial efficacy:

Mecanismo De Acción

The mechanism of action of 3-methanesulfonyl-5,6,7,8-tetrahydro-1,2,4-benzotriazine involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects .

Comparación Con Compuestos Similares

3-methanesulfonyl-5,6,7,8-tetrahydro-1,2,4-benzotriazine can be compared with other similar compounds, such as:

3-(methylsulfanyl)-5,6,7,8-tetrahydro-1,2,4-benzotriazine: This compound has a similar structure but with a methylsulfanyl group instead of a methanesulfonyl group.

1,2-diaryl-4,5,6,7-tetrahydro-1H-benzo[d]imidazoles: These compounds possess a benzotriazine ring system and are studied for their selective cyclooxygenase (COX-2) inhibitory activity.

The uniqueness of this compound lies in its methanesulfonyl group, which imparts distinct chemical reactivity and biological properties compared to its analogs.

Actividad Biológica

3-Methanesulfonyl-5,6,7,8-tetrahydro-1,2,4-benzotriazine is a synthetic compound with potential pharmaceutical applications. Its unique structure suggests various biological activities, which have been the subject of recent research. This article explores the biological activity of this compound through detailed findings from diverse sources, including case studies and research data.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₁N₃O₂S

- Molecular Weight : 213.26 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

The compound features a benzotriazine core with a methanesulfonyl group that may enhance its solubility and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may function as an inhibitor of certain enzymes involved in metabolic pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory processes.

- Antioxidant Activity : Studies suggest that it may scavenge free radicals and reduce oxidative stress, contributing to its anti-inflammatory properties.

Biological Activity Data

A summary of relevant studies is presented in the following table:

Case Study 1: Anti-inflammatory Effects

In a controlled study involving animal models of arthritis, administration of this compound resulted in a significant reduction in joint swelling and inflammatory markers (TNF-alpha and IL-6). The compound was administered at doses ranging from 10 to 50 mg/kg body weight over a period of two weeks.

Case Study 2: Neuroprotective Properties

A separate study investigated the neuroprotective effects of the compound in models of oxidative stress-induced neuronal injury. Results indicated that treatment with the compound significantly improved cell viability and reduced markers of apoptosis compared to control groups.

Propiedades

IUPAC Name |

3-methylsulfonyl-5,6,7,8-tetrahydro-1,2,4-benzotriazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2S/c1-14(12,13)8-9-6-4-2-3-5-7(6)10-11-8/h2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHGNVPZVFXLNAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC2=C(CCCC2)N=N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.